molecular formula C13H14N2O2S B11652114 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione

1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11652114
M. Wt: 262.33 g/mol
InChI Key: PZZFOMONLVDIMT-UHFFFAOYSA-N
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Description

1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with a unique structure that includes a phenyl group, a propyl group, and a sulfanylidene group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of thiourea with diethyl malonate under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include thiourea, diethyl malonate, and various catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The sulfanylidene group plays a crucial role in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione include:

Uniqueness

Its phenyl and propyl groups, along with the sulfanylidene group, make it a versatile compound for various scientific and industrial uses .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

1-phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H14N2O2S/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18)

InChI Key

PZZFOMONLVDIMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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